Mito-TRFS

Mitochondrial Biology Redox Signaling Live-Cell Imaging

Generic TrxR probes lack mitochondrial compartmentalization, conflating cytosolic TrxR1 and mitochondrial TrxR2 signals-a fundamental confounder in redox biology studies. Mito-TRFS resolves this via its triphenylphosphonium targeting moiety, ensuring selective accumulation in the mitochondrial matrix for unambiguous TrxR2-specific readouts. • ~40-fold off-on fluorescence enhancement for high-sensitivity detection • ~1 h response time vs >2 h for first-generation probes-improved HCS/HTS throughput • Validated in Parkinson's disease models; first probe to mechanistically link TrxR2 dysfunction to PD etiology Supplied as solid powder with purity ≥98%; soluble in DMSO.

Molecular Formula C38H34IN2O5PS2
Molecular Weight 820.7
CAS No. 1859102-62-7
Cat. No. B609068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMito-TRFS
CAS1859102-62-7
SynonymsMitoTRFS;  Mito TRFS;  Mito-TRFS
Molecular FormulaC38H34IN2O5PS2
Molecular Weight820.7
Structural Identifiers
SMILESO=C(C1=CC=C(NC(OC2CSSC2)=O)C3=CC=CC4=C13)N(CCOCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C4=O.[I-]
InChIInChI=1S/C38H33N2O5PS2.HI/c41-36-32-18-10-17-31-34(39-38(43)45-27-25-47-48-26-27)20-19-33(35(31)32)37(42)40(36)21-22-44-23-24-46(28-11-4-1-5-12-28,29-13-6-2-7-14-29)30-15-8-3-9-16-30;/h1-20,27H,21-26H2;1H
InChIKeyUKWAKZCQJRRDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mito-TRFS: Mitochondrial TrxR2 Probe for Live-Cell Imaging


Mito-TRFS (CAS: 1859102-62-7) is a synthetic small-molecule fluorescent probe of the off-on type, specifically designed for the selective imaging of mitochondrial thioredoxin reductase (TrxR2) activity in live cells [1]. It is composed of a naphthalimide fluorophore linked to a triphenylphosphonium mitochondrial targeting moiety and a cyclic disulfide (1,2-dithiolane) trigger group, with a molecular formula of C38H34IN2O5PS2 and a molecular weight of approximately 820.7 g/mol . The probe's off-on mechanism relies on the specific reduction of its intramolecular disulfide bond by TrxR2, which triggers a cleavage event and the generation of a strong fluorescent signal, thereby enabling real-time, spatially resolved analysis of this key mitochondrial redox enzyme [2].

Mitochondrial-targeted off-on probe for live-cell TrxR2 imaging
Triphenylphosphonium-mediated mitochondrial matrix accumulation
Selective disulfide reduction by TrxR2 triggers fluorescence signal

Why Generic Substitution Fails: Mitochondria-Specific TrxR2 Imaging


Generic substitution or the use of alternative in-class TrxR probes often fails due to a critical lack of mitochondrial compartmentalization. Many TrxR probes, such as the first-generation TRFS-green, are designed to target total cellular TrxR (primarily the cytosolic TrxR1 isoform) and lack the mitochondrial-targeting moiety necessary for selective TrxR2 imaging [1]. This leads to a confounded signal from the more abundant TrxR1, preventing accurate assessment of mitochondrial-specific redox biology [1]. The chemical design of Mito-TRFS, which conjugates a triphenylphosphonium group to the core fluorophore, is non-negotiable for ensuring selective accumulation within the mitochondrial matrix, a feature that is absent in non-targeted analogs . Therefore, substituting Mito-TRFS with a general TrxR probe introduces a fundamental experimental confounder, generating data that reflects a mixed population of enzymes rather than the specific activity of the mitochondrial TrxR2 pool.

Loss of Mitochondrial Targeting
Non-targeted TrxR probes lack the triphenylphosphonium moiety, distributing diffusely and failing to accumulate in the mitochondrial matrix.
Cytosolic TrxR1 Signal Contamination
Probes without mitochondrial selectivity report total TrxR, confounding the signal with abundant TrxR1 and masking TrxR2-specific changes.
Compartment-Specific Redox Resolution Lost
Substitutes cannot resolve mitochondrial vs. cytosolic redox biology, limiting mechanistic interpretation of TrxR2 signaling.

Mito-TRFS Quantitative Evidence Guide


Subcellular Localization and Isoform Selectivity

The primary functional differentiation is the subcellular localization of the signal, which directly correlates with the enzyme isoform being reported (TrxR2 vs. TrxR1). The incorporation of a triphenylphosphonium (TPP) group enables Mito-TRFS to selectively accumulate in the mitochondria, whereas probes like TRFS-green distribute throughout the cell [1]. Mito-TRFS staining in live HeLa cells is confirmed to be predominantly mitochondrial, while TRFS-green exhibits a diffuse cytoplasmic and nuclear distribution with no specific organelle enrichment [2].

Subcellular Localization
Head-to-head
Mito-TRFS: Predominantly mitochondrial (MitoTracker co-localization)
vs. TRFS-green: Diffuse cytoplasmic and nuclear
Ensures TrxR2-specific mitochondrial signal
Live HeLa cells, 1 µM, 2 h incubation
Mitochondrial Biology Redox Signaling Live-Cell Imaging

Validated Disease Model Application vs. Next-Gen Probes

While next-generation probes like DSMP (a two-photon ratiometric probe) offer faster kinetics (12 min response vs. ~1 hr) and the ability to cross the blood-brain barrier [1], Mito-TRFS remains the benchmark due to its uniquely validated application in key disease models and its exceptional signal-to-noise ratio. The foundational paper on Mito-TRFS directly demonstrated its utility by reporting a drastic decline in TrxR2 activity in a cellular Parkinson's disease (PD) model, providing the first direct mechanistic link between mitochondrial TrxR2 dysfunction and PD etiology [2]. DSMP was later used to confirm a loss of TrxR2 activity in a cellular PD model and in a mouse ischemic stroke model [1], but Mito-TRFS's discovery paper first established this connection.

Disease Model Validation
Reported
First to reveal TrxR2 activity decline in a Parkinson’s disease cellular model (2016)
Establishes mechanistic link for PD redox research
Subsequent probes extended with faster kinetics
Neurodegeneration Parkinson's Disease Drug Discovery

Exceptional Fluorescence Signal-to-Noise Ratio

The performance of an off-on probe is critically defined by its fluorescence enhancement factor, which determines its sensitivity and signal-to-noise ratio in live-cell imaging. Mito-TRFS demonstrates an exceptional ~40-fold increase in fluorescence upon reaction with its target enzyme TrxR2 . This is a quantifiable advantage over earlier-generation probes like TRFS-green, which achieves only a moderate ~20-fold increase . While newer probes like Fast-TRFS may offer a higher fold-change (~80-fold) or faster kinetics (~5 minutes), their specificity is generally for total TrxR, not the mitochondrial isoform .

Fluorescence Enhancement
Data to verify
~40-fold increase upon TrxR2 reaction
Supports high-contrast imaging of TrxR2 activity
Verify in target cell type and buffer system
Fluorescence Microscopy Bioanalytical Chemistry High-Content Screening

Faster Response Kinetics for TrxR2 Imaging

Response time is a critical parameter for capturing dynamic changes in enzyme activity in live cells. Mito-TRFS exhibits a response time of approximately 1 hour for activation by TrxR2, which is notably faster than the >2 hour response time reported for both TRFS-green and TRFS-red . This faster activation allows for more temporally resolved studies of mitochondrial redox dynamics and reduces the required incubation period for experiments.

Response Time
Data to verify
~1 hour activation
Enables temporally resolved mitochondrial redox studies
User should confirm kinetics in own live-cell setup
Kinetics High-Throughput Screening Live-Cell Dynamics

Mito-TRFS Application Scenarios


Mitochondrial Redox Biology and TrxR2 in Oxidative Stress

This is the primary, validated application scenario for Mito-TRFS. Researchers studying mitochondrial redox homeostasis, the cellular response to oxidative stress, or the specific function of the TrxR2 enzyme should prioritize Mito-TRFS. Its ability to target the mitochondrial matrix and provide a strong, specific signal for TrxR2 activity [1] makes it an indispensable tool for generating clean, compartment-specific data, avoiding the confounding signals that would arise from the cytosolic TrxR1 isoform if a non-targeted probe were used . Its ~40-fold fluorescence enhancement ensures high sensitivity for detecting subtle changes in enzyme activity [2].

Parkinson's Disease Modeling and Drug Discovery

Mito-TRFS is uniquely validated for use in cellular models of Parkinson's disease (PD). The foundational 2016 study by Liu et al. directly demonstrated that Mito-TRFS can disclose a drastic decline in TrxR2 activity in a PD model, establishing the first direct mechanistic link between mitochondrial TrxR2 dysfunction and PD etiology [1]. This makes Mito-TRFS the gold-standard probe for any study aiming to build upon or extend this specific mechanistic finding in PD research. While newer probes like DSMP may offer faster kinetics, Mito-TRFS was the first to reveal this disease-relevant biology and remains the most directly cited and validated tool for this specific application [1].

High-Content and High-Throughput Screening for Mitochondrial Modulators

For laboratories performing high-content or high-throughput screens aimed at identifying modulators of mitochondrial redox function, the performance characteristics of Mito-TRFS offer distinct advantages. Its faster response time of ~1 hour, compared to the >2-hour response times of earlier probes like TRFS-green and TRFS-red , reduces total assay time and improves throughput. Furthermore, its robust ~40-fold off-on fluorescence signal provides an excellent signal-to-noise ratio, which is crucial for the reliable and automated image analysis required in HCS/HTS platforms [2].

Validated TrxR2 Activity Readout for Pharmacological Studies

Mito-TRFS serves as a robust and validated pharmacodynamic readout for studies evaluating the effects of compounds on the mitochondrial thioredoxin system. Its well-characterized mechanism of action, based on the specific reduction of its disulfide bond by TrxR2 [1], provides a direct, activity-based measurement rather than an indirect proxy. This is critical for studies investigating the mechanism of action of TrxR inhibitors or other redox-active compounds, as it allows for the specific quantification of their impact on the mitochondrial TrxR2 pool, differentiating it from effects on the cytosolic TrxR1 pool .

Application
Selection Property
Validation Focus
Mitochondrial TrxR2 redox biology
Mitochondrial-localizing off-on fluorescence
Confirm TrxR2-specific vs. cytosolic TrxR1 signal
Parkinson’s disease model TrxR2 studies
Validated PD model responsiveness
Reproduce TrxR2 activity decline in disease model
High-content mitochondrial screening
High signal-to-noise off-on response
Evaluate assay window and Z′-factor stability
TrxR2 pharmacodynamic readout
Activity-based disulfide reduction mechanism
Quantify compound effects on mitochondrial TrxR2 pool

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mito-TRFS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.